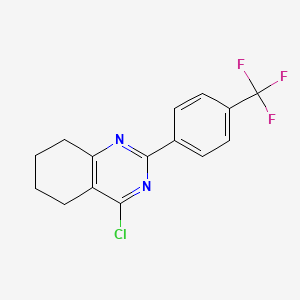

4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline

Description

4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline (CAS: 1303652-63-2) is a tetrahydroquinazoline derivative featuring a chlorine atom at position 4 and a 4-(trifluoromethyl)phenyl substituent at position 2. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in structurally related compounds (e.g., ).

Properties

Molecular Formula |

C15H12ClF3N2 |

|---|---|

Molecular Weight |

312.72 g/mol |

IUPAC Name |

4-chloro-2-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C15H12ClF3N2/c16-13-11-3-1-2-4-12(11)20-14(21-13)9-5-7-10(8-6-9)15(17,18)19/h5-8H,1-4H2 |

InChI Key |

NNTLKAZBGDOKRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)aniline.

Cyclization: This intermediate undergoes cyclization with appropriate reagents to form the quinazoline core.

Hydrogenation: The final step involves hydrogenation to obtain the tetrahydroquinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield different tetrahydroquinazoline derivatives.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key Compounds:

Electronic and Steric Effects:

- Trifluoromethyl vs.

- Meta vs. Para Substitution : The 3-chlorophenyl analog (CAS: 184109-90-8) introduces steric hindrance at the meta position, which may reduce binding efficiency compared to the para-substituted CF₃Ph group .

Reactivity Trends:

Physicochemical Properties

Biological Activity

4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C15H14ClF3N2

- Molecular Weight : 320.73 g/mol

- IUPAC Name : this compound

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

- Topoisomerase Inhibition : Compounds similar in structure have shown significant inhibitory effects on topoisomerase II enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .

- Androgen Receptor Modulation : The compound has been reported to interact with androgen receptors, potentially affecting pathways related to prostate cancer growth .

- Cytotoxicity against Cancer Cells : Preliminary studies suggest that it may induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional therapies .

Biological Activity Data Table

Case Study 1: Prostate Cancer Research

In a study conducted by Matias-Barrios et al., derivatives of tetrahydroquinazoline were evaluated for their effects on androgen receptor-positive prostate cancer cells. The results indicated that these compounds could inhibit cell growth and induce apoptosis through dual inhibition of topoisomerase activity and androgen receptor signaling pathways .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on MCF-7 breast cancer cells using various concentrations of this compound. The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutics .

Research Findings

Recent research highlights the importance of the trifluoromethyl group in enhancing the biological activity of similar compounds. The electron-withdrawing nature of trifluoromethyl groups has been linked to increased binding affinity to target proteins and improved pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.